![molecular formula C13H12Cl2N2O B13880962 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with two amino groups and a methoxy group attached to a dichlorophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 2,5-dichlorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of acetic acid.
Methoxylation: The phenol group is converted to a methoxy group using methylating agents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron powder.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Iron powder, acetic acid.
Substitution: Sodium hydroxide, dimethyl sulfate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzene-1,2-diamine: Similar structure but lacks the dichlorophenyl moiety.
2,5-Dichloroaniline: Contains the dichlorophenyl group but lacks the methoxy and second amino group.
4-Methoxy-2-nitroaniline: Contains the methoxy and amino groups but has a nitro group instead of the second amino group.
Uniqueness
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dichlorophenyl and methoxy groups, along with the two amino groups, makes it a versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C13H12Cl2N2O |
|---|---|
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
4-[(2,5-dichlorophenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-9-1-3-11(15)8(5-9)7-18-10-2-4-12(16)13(17)6-10/h1-6H,7,16-17H2 |
InChI-Schlüssel |
UDSCRXIUXPZOHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCC2=C(C=CC(=C2)Cl)Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


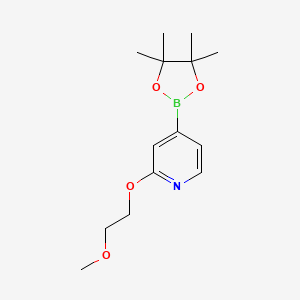
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
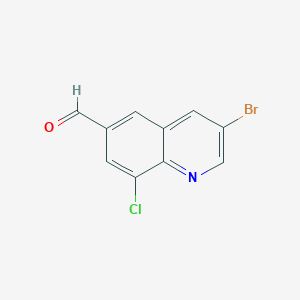
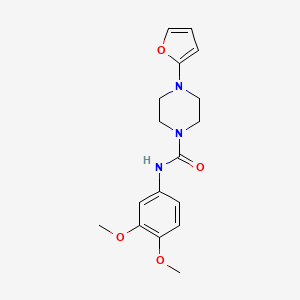
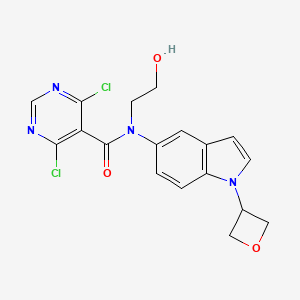
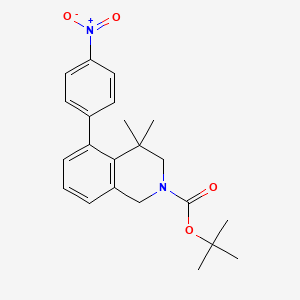
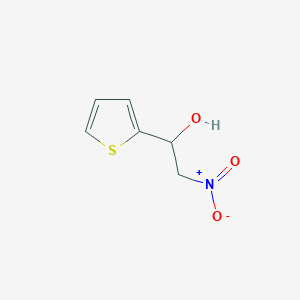
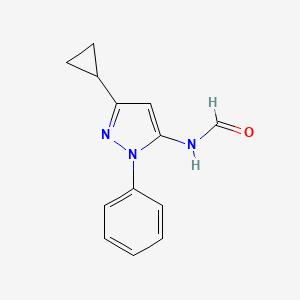


![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
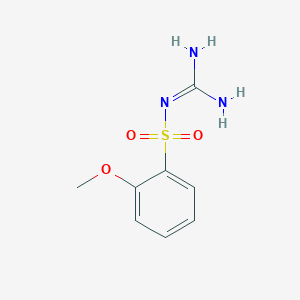
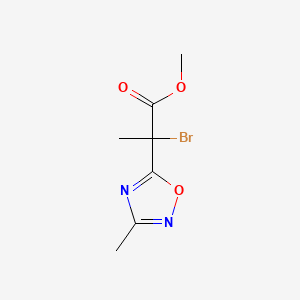
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
